(2-Bromo-1,3-thiazol-5-yl) acetate (2-Bromo-1,3-thiazol-5-yl) acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13458709
InChI: InChI=1S/C5H4BrNO2S/c1-3(8)9-4-2-7-5(6)10-4/h2H,1H3
SMILES: CC(=O)OC1=CN=C(S1)Br
Molecular Formula: C5H4BrNO2S
Molecular Weight: 222.06 g/mol

(2-Bromo-1,3-thiazol-5-yl) acetate

CAS No.:

Cat. No.: VC13458709

Molecular Formula: C5H4BrNO2S

Molecular Weight: 222.06 g/mol

* For research use only. Not for human or veterinary use.

(2-Bromo-1,3-thiazol-5-yl) acetate -

Specification

Molecular Formula C5H4BrNO2S
Molecular Weight 222.06 g/mol
IUPAC Name (2-bromo-1,3-thiazol-5-yl) acetate
Standard InChI InChI=1S/C5H4BrNO2S/c1-3(8)9-4-2-7-5(6)10-4/h2H,1H3
Standard InChI Key HCLZZIJEXPCFKP-UHFFFAOYSA-N
SMILES CC(=O)OC1=CN=C(S1)Br
Canonical SMILES CC(=O)OC1=CN=C(S1)Br

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Identifiers

The systematic IUPAC name for this compound is (2-bromo-1,3-thiazol-5-yl) acetate, reflecting its substitution pattern on the thiazole core . Key identifiers include:

PropertyValueSource
CAS NumberNot explicitly listed in sources
PubChem CID42553031
SMILESCC(=O)OC1=CN=C(S1)Br
InChIKeyHCLZZIJEXPCFKP-UHFFFAOYSA-N
Molecular FormulaC₅H₄BrNO₂S

Crystallographic and Spectroscopic Data

While X-ray crystallography data for this specific compound is unavailable, related bromothiazoles exhibit planar thiazole rings with bond lengths consistent with aromaticity . The bromine atom introduces steric and electronic effects, polarizing the ring and enhancing electrophilicity at position 2 .

Spectroscopic Signatures:

  • ¹H NMR: Peaks for the acetate methyl group (δ ~2.1 ppm) and thiazole protons (δ ~7.3–7.5 ppm).

  • IR: Strong absorption at ~1740 cm⁻¹ (C=O stretch of the acetate) and ~600 cm⁻¹ (C-Br stretch) .

Synthesis and Reactivity

Synthetic Routes

The synthesis of (2-bromo-1,3-thiazol-5-yl) acetate typically involves bromination of thiazole precursors followed by acetylation:

Route 1: Bromination of Thiazole Acetates

  • Bromination: Treatment of 5-acetoxythiazole with bromine (Br₂) in acetic acid at 60°C yields the brominated product .

    Thiazole+Br2CH₃COOH(2-Bromo-1,3-thiazol-5-yl) acetate\text{Thiazole} + \text{Br}_2 \xrightarrow{\text{CH₃COOH}} \text{(2-Bromo-1,3-thiazol-5-yl) acetate}
  • Purification: Recrystallization from ethanol or column chromatography (hexane/ethyl acetate) .

Route 2: Cyclocondensation of α-Bromoketones

α-Bromoketones react with thioureas or thioamides in acetic acid to form thiazoles. For example:

2-Bromo-1-(thiazol-5-yl)ethanone+ThioureaCH₃COOH(2-Bromo-1,3-thiazol-5-yl) acetate\text{2-Bromo-1-(thiazol-5-yl)ethanone} + \text{Thiourea} \xrightarrow{\text{CH₃COOH}} \text{(2-Bromo-1,3-thiazol-5-yl) acetate}

This method achieves yields of 70–90% .

Industrial-Scale Production

Industrial synthesis optimizes solvent systems (e.g., DMF or ethanol) and employs continuous flow reactors to enhance efficiency. Key challenges include minimizing di-brominated byproducts and ensuring high purity (>95%).

Chemical Properties and Reactivity

Physicochemical Properties

PropertyValueSource
Density1.6±0.1 g/cm³
Boiling Point291.9±15.0°C
LogP (Partition)2.21

Reactivity Profile

  • Nucleophilic Substitution: The bromine atom undergoes substitution with amines, thiols, or alkoxides to form 2-substituted thiazoles .

  • Ester Hydrolysis: Treatment with NaOH yields (2-bromo-1,3-thiazol-5-yl)acetic acid, a carboxylic acid derivative .

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronic acids introduces aryl/alkyl groups at position 2 .

Applications in Pharmaceutical and Industrial Chemistry

Antimicrobial Agents

(2-Bromo-1,3-thiazol-5-yl) acetate serves as a precursor for thiazole derivatives with broad-spectrum antimicrobial activity. For example:

  • Compound 3a (derived from this acetate) showed MIC values of 4.51–4.60 mM against Bacillus subtilis and Staphylococcus aureus .

  • Hybrid molecules incorporating this core inhibited Candida albicans with IC₅₀ values of 0.24–31.25 µg/mL .

Anticancer Therapeutics

Thiazole-acetate hybrids exhibit antiproliferative activity against cancer cell lines:

  • 5-(2′-Indolyl)thiazoles derived from this compound inhibited MCF-7 (breast cancer) and HepG2 (liver cancer) with IC₅₀ values of 10–30 µM .

  • Triazolobithiazoles displayed cystic fibrosis corrector activity, improving logP values compared to benchmarks .

Enzyme Inhibition

  • Monoacylglycerol Lipase (MAGL): Brominated thiazoles derived from this acetate inhibited MAGL with IC₅₀ values of 10–55 µM, relevant for treating neurodegenerative diseases .

Agricultural Chemistry

Thiazole derivatives are explored as herbicides and fungicides. The bromine atom enhances binding to fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis .

Material Science

Thiazole-based polymers incorporating this compound exhibit enhanced thermal stability (decomposition temperatures >300°C) and electronic properties suitable for OLEDs .

HazardPrecaution
Skin/Eye IrritationUse nitrile gloves and goggles
Respiratory RiskHandle in fume hoods
Environmental ToxinAvoid aqueous discharge

Future Directions and Research Gaps

Underexplored Applications

  • Photodynamic Therapy: Thiazoles’ light-absorbing properties could be harnessed for cancer treatment .

  • Battery Electrolytes: Sulfur-rich thiazoles may improve lithium-sulfur battery performance .

Challenges

  • Stereoselective Synthesis: Current methods yield racemic mixtures; asymmetric catalysis is needed .

  • Toxicology Profiles: Long-term ecotoxicological studies are lacking .

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